molecular formula C17H22Cl2N2O2 B12694873 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride CAS No. 89054-83-1

3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride

Cat. No.: B12694873
CAS No.: 89054-83-1
M. Wt: 357.3 g/mol
InChI Key: CEYMXYAUPFACBV-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxylic acid group, and a substituted ester group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride typically involves multiple steps. One common method includes the esterification of 3-pyridinecarboxylic acid with 2-methyl-2-((phenylmethyl)amino)propanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

Compared to these similar compounds, 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)amino)propyl ester, dihydrochloride has a unique ester group and a substituted amino group, which confer distinct chemical properties and reactivity. These structural differences make it a valuable compound for specific research applications and chemical transformations.

Properties

CAS No.

89054-83-1

Molecular Formula

C17H22Cl2N2O2

Molecular Weight

357.3 g/mol

IUPAC Name

[2-(benzylamino)-2-methylpropyl] pyridine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C17H20N2O2.2ClH/c1-17(2,19-11-14-7-4-3-5-8-14)13-21-16(20)15-9-6-10-18-12-15;;/h3-10,12,19H,11,13H2,1-2H3;2*1H

InChI Key

CEYMXYAUPFACBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C1=CN=CC=C1)NCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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